molecular formula C12H16N2O2S2 B1269617 Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 105544-62-5

Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B1269617
M. Wt: 284.4 g/mol
InChI Key: QIZMMLSECPIAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including conversion of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate to various derivatives through acetylation or propionylation, followed by reactions with hydrazine hydrate and aromatic aldehydes to produce Schiff bases. These processes highlight the versatility and reactivity of the benzothiophene scaffold in synthesizing potentially bioactive compounds (Narayana et al., 2006).

Molecular Structure Analysis

X-ray crystallography and spectral analysis are crucial for determining the molecular structures of synthesized compounds. For example, the structure of ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates was elucidated using X-ray analysis, showcasing the detailed molecular architecture and confirming the expected outcomes of synthetic reactions (Shipilovskikh et al., 2014).

Chemical Reactions and Properties

Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate's chemical reactivity includes its ability to undergo further chemical transformations, such as the reaction with primary amines to form new derivatives. These reactions can lead to the synthesis of compounds with various biological activities and are characterized by detailed spectral analysis (Shipilovskikh et al., 2014).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystal structures, can be determined through various analytical techniques, including single crystal X-ray diffraction and spectral methods. These properties are essential for understanding the compound's behavior in different environments and potential applications (Marjani, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents and potential for forming new compounds, highlight the versatility of the ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate scaffold. Studies have explored its reactions with various nucleophiles to create a wide range of heterocyclic compounds, demonstrating its utility in synthesizing novel molecules with potential pharmacological activities (Ghorab et al., 1995).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. However, like all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future research directions would depend on the intended use of the compound. For example, if it’s a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials.


properties

IUPAC Name

ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S2/c1-2-16-11(15)9-7-5-3-4-6-8(7)18-10(9)14-12(13)17/h2-6H2,1H3,(H3,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZMMLSECPIAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353701
Record name Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS RN

105544-62-5
Record name Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.